Cas no 128569-20-0 (Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate)

Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate structure
128569-20-0 structure
Nome del prodotto:Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
Numero CAS:128569-20-0
MF:C14H13N4O6SCl
MW:400.79422
CID:196676
PubChem ID:182917

Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
    • Benzoic acid,2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, methylester
    • METHYL2-(N-(4-CHLORO-6-METHOXYPYRIMIDIN-2-YLCARBAMOYL)SULFAMOYL)BENZOATE
    • 2-[[[[(4-Chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester
    • methyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
    • Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
    • Chlorimuron-methyl
    • CHEMBL2312868
    • J-521876
    • 128569-20-0
    • Methyl2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
    • methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate
    • Methyl 2-[(4-chloro-6-methoxy-pyrimidin-2-yl)carbamoylsulfamoyl]benzoate
    • SCHEMBL10341393
    • DTXSID10155939
    • SB60491
    • A805842
    • Inchi: InChI=1S/C14H13ClN4O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H2,16,17,18,19,21)
    • Chiave InChI: HXGQOVZYUUYUHA-UHFFFAOYSA-N
    • Sorrisi: COC1=NC(NC(NS(=O)(C2=CC=CC=C2C(OC)=O)=O)=O)=NC(Cl)=C1

Proprietà calcolate

  • Massa esatta: 400.02459
  • Massa monoisotopica: 400.024
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 613
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 145Ų
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.533
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.607
  • PSA: 136.58

Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM157433-1g
methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
128569-20-0 95%
1g
$931 2021-08-05
Chemenu
CM157433-1g
methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
128569-20-0 95%
1g
$931 2024-08-02
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:128569-20-0)Methyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate
A805842
Purezza:99%
Quantità:1g
Prezzo ($):698.0